2-[(4-Nitrophenyl)methyl]oxirane
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Overview
Description
2-[(4-Nitrophenyl)methyl]oxirane:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :
Starting Material: 1-allyl-4-nitrobenzene.
Reagent: m-Chloroperbenzoic acid (mCPBA).
Solvent: Anhydrous dichloromethane (DCM).
Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.
Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.
Common Reagents and Conditions:
Acids and Bases: Used for catalyzing ring-opening reactions.
Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.
Reducing Agents: For the reduction of the nitro group to an amine.
Major Products:
β-Hydroxypropyl Esters: From ring-opening with carboxylic acids.
Amino Derivatives: From the reduction of the nitro group.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of polymers and resins, particularly in the creation of epoxy resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but has a pyridine ring instead of an oxirane.
2-(4-Nitrophenyl)oxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-[(4-Nitrophenyl)methyl]oxirane is unique due to the combination of its epoxide ring and nitrobenzyl group, which provides a distinct reactivity profile. This makes it particularly useful in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
Properties
CAS No. |
49574-55-2 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2 |
InChI Key |
CJVUNCSHJIZNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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